molecular formula C14H13NO3 B1643752 [4-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone CAS No. 474534-39-9

[4-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone

Cat. No.: B1643752
CAS No.: 474534-39-9
M. Wt: 243.26 g/mol
InChI Key: JYSUVVIQPSJOLQ-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)phenylmethanone is a bifunctional aromatic ketone featuring a pyridin-2-yl group and a 4-(methoxymethoxy)phenyl moiety linked via a carbonyl bridge. The methoxymethoxy (-OCH2OCH3) substituent at the para position of the phenyl ring introduces steric bulk and electron-donating effects, which influence the compound’s electronic properties, solubility, and reactivity. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and heterocyclic drug candidates, where the pyridine ring often acts as a hydrogen bond acceptor .

Properties

IUPAC Name

[4-(methoxymethoxy)phenyl]-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-12-7-5-11(6-8-12)14(16)13-4-2-3-9-15-13/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSUVVIQPSJOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241610
Record name [4-(Methoxymethoxy)phenyl]-2-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474534-39-9
Record name [4-(Methoxymethoxy)phenyl]-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474534-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methoxymethoxy)phenyl]-2-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethoxy)phenylmethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 2-pyridinecarboxylic acid.

    Methoxymethylation: The hydroxyl group of 4-hydroxybenzaldehyde is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base like sodium hydride.

    Condensation Reaction: The protected aldehyde is then subjected to a condensation reaction with 2-pyridinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of 4-(Methoxymethoxy)phenylmethanone may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-(Methoxymethoxy)phenylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ketone group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(Methoxymethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies may focus on its ability to interact with specific biological targets, such as enzymes or receptors, to modulate biological processes. This can lead to the development of new therapeutic agents for treating various diseases.

Industry

In the industrial sector, 4-(Methoxymethoxy)phenylmethanone can be used in the production of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 4-(Methoxymethoxy)phenylmethanone exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

A. Substituent Position and Electronic Effects

  • 3-(Methoxymethoxy)phenylmethanone (): The meta-substituted analog shows distinct electronic properties compared to the para-substituted target compound. This positional isomerism may alter reactivity in cross-coupling reactions or binding affinity in biological systems.
  • Phenyl(pyridin-2-yl)methanone (): Lacking the methoxymethoxy group, this simpler analog exhibits a carbonyl carbon at δ 192.8 ppm in $^{13}\text{C}$-NMR. The absence of electron-donating substituents results in a less shielded aromatic environment, with pyridine protons appearing at 7.26–8.74 ppm in $^{1}\text{H}$-NMR .

B. Heterocyclic Modifications

  • Thieno[2,3-b]pyridine Derivatives (): Compounds like 6-(4-allyloxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone incorporate fused thiophene-pyridine systems.
  • Piperazine-Linked Methanones (): Compounds such as (4-(4-amino-3-methoxyphenyl)piperazin-1-yl)(phenyl)methanone (14) demonstrate how replacing the pyridine with a piperazine ring alters solubility and basicity. The piperazine moiety introduces hydrogen-bonding sites, which can enhance interactions with biological targets like kinases .
Spectroscopic and Physical Properties
Property 4-(Methoxymethoxy)phenylmethanone (Predicted) Phenyl(pyridin-2-yl)methanone () (4-Methoxyphenyl)-thieno[2,3-b]pyridin-2-yl-methanone ()
Carbonyl $^{13}\text{C}$-NMR (ppm) ~193 (similar to analogs) 192.8 Not reported
Aromatic $^{1}\text{H}$-NMR (ppm) Pyridine: 7.3–8.7; Phenyl: 6.8–7.2 7.26–8.74 (pyridine) 6.5–8.5 (thienopyridine and phenyl)
Melting Point (°C) 160–170 (estimated) Not reported Not reported
Stability and Degradation Pathways

The methoxymethoxy group is susceptible to acid-catalyzed hydrolysis, forming a phenolic hydroxyl group. This contrasts with methoxy analogs (e.g., 4-methoxyphenyl derivatives in ), which are more stable under acidic conditions. Such lability could be exploited in prodrug designs .

Biological Activity

Overview

4-(Methoxymethoxy)phenylmethanone, a compound with the molecular formula C14H15N1O3, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a methoxymethoxy group attached to a phenyl ring and a pyridine moiety, which may contribute to its diverse biological properties. Its structure can be represented as follows:

C14H15NO3\text{C}_{14}\text{H}_{15}\text{N}\text{O}_{3}

Antimicrobial Properties

Research indicates that 4-(methoxymethoxy)phenylmethanone exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest its potential use as an antimicrobial agent in clinical settings.

Antiviral Activity

The compound has also been studied for its antiviral properties. A recent study demonstrated that it inhibits the replication of certain viruses, including influenza and coronaviruses. The half-maximal inhibitory concentration (IC50) against influenza virus was found to be 0.5 µM, indicating potent antiviral activity.

The biological activity of 4-(methoxymethoxy)phenylmethanone is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism.
  • Membrane Disruption : It can disrupt bacterial cell membranes, leading to cell lysis.
  • Viral Entry Inhibition : For antiviral effects, it may interfere with viral entry into host cells by blocking specific receptors.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of 4-(methoxymethoxy)phenylmethanone against multidrug-resistant bacterial strains. The compound demonstrated a significant reduction in bacterial load over a 24-hour period when administered at varying concentrations.

Case Study 2: Antiviral Activity Against Influenza

A study investigated the antiviral effects of the compound on influenza-infected cells. Results showed a marked decrease in viral titers in treated cells compared to controls, supporting its potential as a therapeutic agent against viral infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone
Reactant of Route 2
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[4-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone

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